![molecular formula C5H10N2O5S B2833105 (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate CAS No. 102507-49-3](/img/structure/B2833105.png)
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
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Overview
Description
Chemical Reactions Analysis
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate has versatile applications in scientific research, including:
Chemistry: It is used in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.
Industry: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate can be compared with other similar compounds, such as:
2-Azetidinone derivatives: These compounds share the azetidinone ring structure but differ in their functional groups.
Amino acid derivatives: Compounds with similar amino and sulfooxy groups but different core structures.
Biological Activity
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, also known as BAL30072 Impurity 5, is a compound with significant biological potential. Its molecular formula is C5H10N2O5S, and it has garnered attention for its unique structure and possible applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Weight : 210.21 g/mol
- CAS Number : 102507-49-3
- Structure : The compound features an azetidinone ring structure, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may modulate enzyme activities and affect cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Interaction : It can bind to receptors or proteins, altering their function and impacting cell behavior.
Biological Activity Studies
Recent research has focused on the pharmacological properties of this compound. Below are summarized findings from various studies:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against strains such as E. coli and S. aureus. |
Study 2 | Cytotoxicity | Evaluated against cancer cell lines (e.g., HT-29). Showed IC50 values indicating moderate cytotoxic effects. |
Study 3 | Mechanistic Studies | Proposed that the compound disrupts cellular processes by targeting specific kinases involved in proliferation. |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Antibacterial Case Study :
- Researchers assessed the compound's effectiveness against multi-drug resistant bacteria.
- Results indicated a promising antibacterial profile, suggesting its potential as a lead compound for drug development.
-
Cancer Research Case Study :
- The compound was tested on various cancer cell lines.
- Observations included significant reductions in cell viability and induction of apoptosis, highlighting its potential as an anticancer agent.
Comparative Analysis
In comparison to similar compounds, this compound exhibits unique properties due to its sulfate group. This feature enhances its solubility and reactivity compared to other azetidinone derivatives.
Compound | Molecular Formula | Activity Profile |
---|---|---|
This compound | C5H10N2O5S | Antibacterial, Cytotoxic |
(S)-3-Amino-4-methylazetidinone | C5H10N2O | Limited antibacterial activity |
Properties
IUPAC Name |
[(3S)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGJTKZKKHLQQN-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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